molecular formula C19H18N2O2 B2993315 (Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 332139-19-2

(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2993315
CAS No.: 332139-19-2
M. Wt: 306.365
InChI Key: KCQDVPWRPNKLJB-QXMHVHEDSA-N
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Description

“(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a derivative of 3H-benzo[b][1,4]diazepine . Diazepine is a seven-membered heterocyclic compound with two nitrogen atoms .


Synthesis Analysis

The synthesis of 3H-benzo[b][1,4]diazepine derivatives involves pharmacophore modeling, molecular docking, derivative structure search, and bioassays . The synthesis of similar compounds has been reported using various methodologies .


Molecular Structure Analysis

The molecular structure of 3H-benzo[b][1,4]diazepine derivatives can be analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure can be confirmed using single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 3H-benzo[b][1,4]diazepine derivatives are complex. For example, photolysis of aryl azides to give nitrenes, and their subsequent rearrangement in the presence of water to give 3H-azepinones, is performed in continuous flow in a photoreactor .

Scientific Research Applications

Synthesis and Structural Analysis

(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one and its derivatives are compounds of significant interest due to their structural similarity to benzodiazepines, a class of compounds widely utilized for their various pharmacological properties. The synthesis and structural analysis of such compounds provide insights into their potential applications in medicinal chemistry and drug development. For instance, the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones has been reported, which were evaluated for their antimicrobial and anticancer activities, indicating the potential of these structures as a basis for developing therapeutic agents (Verma et al., 2015).

Catalytic Properties and Chemical Transformations

The unique structure of these compounds allows for exploration in catalysis and chemical transformations. Late-stage palladium-catalyzed arylation using diaryliodonium salts on 1,4-benzodiazepines demonstrates the versatility of these compounds in synthetic chemistry, offering pathways to diversify pharmaceuticals and their derivatives (Khan et al., 2016). This method showcases the potential of this compound derivatives in the development of novel chemical entities with enhanced pharmacological profiles.

Antiproliferative Activity

The investigation of antiproliferative activities of benzodiazepine derivatives highlights the potential therapeutic applications of these compounds. Research indicates that certain derivatives exhibit cytotoxic activities against various human cancer cell lines, underscoring the importance of structural modifications in enhancing the anticancer potential of these molecules (Liszkiewicz, 2002). The ability to modulate biological activities through chemical synthesis positions these compounds as valuable tools in the search for new cancer treatments.

Pharmacological Research

Benzodiazepine derivatives, due to their structural diversity and complexity, are continuously explored for various pharmacological effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesis and evaluation of novel benzodiazepine-2-ones for their neurotropic activities demonstrate the ongoing interest in these compounds for potential therapeutic applications, particularly in the treatment of CNS disorders (Gaponov et al., 2016). These studies contribute to a deeper understanding of the pharmacodynamics and pharmacokinetics of benzodiazepine derivatives, paving the way for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

3H-benzo[b][1,4]diazepine derivatives have been identified as PPARα agonists . They promote the expression of PPARα downstream gene, carnitine palmitoyl transterase-1 α (cpt1α) .

Safety and Hazards

The safety and hazards of 3H-benzo[b][1,4]diazepine derivatives would depend on their specific chemical properties. It’s important to note that any new compounds should be thoroughly tested for safety before use .

Future Directions

The future directions for research on 3H-benzo[b][1,4]diazepine derivatives could include further exploration of their potential as PPARα agonists . Additionally, the development of new synthesis methods and the study of their pharmacokinetics could be areas of interest .

Properties

IUPAC Name

3-methyl-5-[(Z)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-13-21(17-10-6-5-9-16(17)20-19(14)23)18(22)12-11-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,20,23)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQDVPWRPNKLJB-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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